molecular formula C5H4F8O B13979494 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol

1,1,2,2,3,5,5,5-Octafluoro-1-pentanol

Katalognummer: B13979494
Molekulargewicht: 232.07 g/mol
InChI-Schlüssel: OVTPRUAVWYZZHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octafluoroamyl alcohol is a fluorinated alcohol with the molecular formula C5H4F8O. It is known for its unique chemical properties, including its high thermal stability and resistance to chemical reactions. This compound is used in various industrial and scientific applications due to its ability to form strong hydrogen bonds and its compatibility with other fluorinated compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Octafluoroamyl alcohol can be synthesized through several methods. One common approach involves the fluorination of amyl alcohol using elemental fluorine or other fluorinating agents. This process typically requires controlled reaction conditions, including low temperatures and the presence of a catalyst to ensure selective fluorination .

Industrial Production Methods

In industrial settings, octafluoroamyl alcohol is produced through large-scale fluorination processes. These methods often involve the use of specialized equipment to handle the highly reactive fluorine gas and to ensure the safety of the production process. The resulting product is then purified through distillation or other separation techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Octafluoroamyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Octafluoroamyl alcohol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of octafluoroamyl alcohol involves its interaction with various molecular targets through hydrogen bonding and hydrophobic interactions. Its fluorinated nature allows it to interact with both polar and non-polar molecules, making it a versatile compound in various chemical and biological processes. The pathways involved include the formation of stable complexes with proteins and other biomolecules, which can influence their structure and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of Octafluoroamyl Alcohol

Octafluoroamyl alcohol stands out due to its specific balance of fluorination and molecular size, which provides unique solubility and reactivity characteristics. Its ability to form strong hydrogen bonds while maintaining high thermal stability makes it particularly valuable in applications requiring robust performance under extreme conditions .

Eigenschaften

Molekularformel

C5H4F8O

Molekulargewicht

232.07 g/mol

IUPAC-Name

1,1,2,2,3,5,5,5-octafluoropentan-1-ol

InChI

InChI=1S/C5H4F8O/c6-2(1-3(7,8)9)4(10,11)5(12,13)14/h2,14H,1H2

InChI-Schlüssel

OVTPRUAVWYZZHK-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(C(O)(F)F)(F)F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.